molecular formula C19H22ClFN6 B12239021 5-Chloro-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile

5-Chloro-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12239021
M. Wt: 388.9 g/mol
InChI Key: COVOLCVTDYIZDX-UHFFFAOYSA-N
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Description

5-Chloro-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group, a piperidine ring, and a pyrimidine moiety, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The reaction conditions typically include:

    Step 1: Synthesis of 6-ethyl-5-fluoropyrimidine by reacting ethylamine with 5-fluorouracil under acidic conditions.

    Step 2: Formation of the piperidine intermediate by reacting 4-chlorobutyronitrile with ammonia.

    Step 3: Coupling of the pyrimidine and piperidine intermediates using a palladium-catalyzed cross-coupling reaction.

    Step 4: Final cyclization and chlorination to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

5-Chloro-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethyl-5-fluoropyrimidine
  • 6-Ethyl-5-fluoropyrimidine
  • 4-Chloro-5-fluoropyrimidine

Uniqueness

5-Chloro-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its combination of pyridine, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties compared to its similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22ClFN6

Molecular Weight

388.9 g/mol

IUPAC Name

5-chloro-6-[4-[[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C19H22ClFN6/c1-3-16-17(21)19(25-12-24-16)26(2)11-13-4-6-27(7-5-13)18-15(20)8-14(9-22)10-23-18/h8,10,12-13H,3-7,11H2,1-2H3

InChI Key

COVOLCVTDYIZDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)F

Origin of Product

United States

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